4-Fluoro-3-methylanisole
Overview
Description
Continuous, Homogeneous and Rapid Synthesis of 4-Bromo-3-Methylanisole
The study presents a novel approach to synthesizing 4-bromo-3-methylanisole, which is a precursor for black fluorane dye used in thermal papers. The research introduces a continuous homogeneous bromination technology in a modular microreaction system, which offers high selectivity and control over byproducts, achieving a conversion rate of 99.5% for 3-methylanisole. This method is superior to traditional batch processes, providing rapid synthesis at mild temperatures with minimal byproduct formation .
Molecular Structures and Conformations
The molecular structure and conformational properties of 4-fluoroanisole were investigated using gas electron diffraction and quantum chemical methods. The study found that 4-fluoroanisole exists as a single conformer with the O-CH3 bond in the plane of the aromatic ring, indicating a planar molecular structure .
Synthesis and EPR Investigations of Fluorocatecholamines
This research describes the synthesis of fluorocatecholamines from 4-fluorophenol or 3-fluoroanisole. The process involves multiple steps, including O-methylation and Friedel–Crafts acylation, leading to the formation of adrenalone-type compounds. The study also explores the stability of the resulting semiquinone radicals through EPR and ENDOR spectroscopy, providing insights into the chemical properties of these fluorinated compounds .
Hydroprocessing of 4-Methylanisole
The catalytic hydroprocessing of 4-methylanisole, a lignin-derived bio-oil component, was studied using a sulphided CoMo/γ-Al2O3 catalyst. The research outlines a semi-quantitative reaction network for the conversion of 4-methylanisole into various products, including toluene and benzene. The study provides approximate kinetics for the significant reactions involved, contributing to the understanding of the physical and chemical properties of 4-methylanisole and its derivatives .
Long-Range Coupling Constants as Indicators of Conformational Properties
This study reports on the long-range spin-spin coupling constants in 4-fluoroanisole and its derivatives, which are mediated by σ-π electron interactions. The research suggests that the barrier to internal rotation about the O-CH3 bond in 4-fluoroanisole is around 6 kcal/mol, providing insight into the molecule's conformational properties in solution .
R2PI and MATI Spectroscopy of 3-Fluoro-5-Methylanisole
The conformational effects of meta-substituents on 3-fluoro-5-methylanisole were studied using R2PI and MATI spectroscopy. The research identified stable conformers in different electronic states and measured the electronic excitation energies and adiabatic ionization energies. The study concludes that the conformational preference is mainly influenced by the OCH3 group rather than the F atom, and discusses the combined effects of meta-substituents on molecular conformation .
Electrosynthesis and Characterization of a Poly(paraphenylene)
The electropolymerization of p-fluoroanisole in acetonitrile was investigated, leading to the formation of poly(paraphenylene) type polymers. The study characterizes the resulting polymers through various spectroscopic methods and highlights their photoluminescent properties, with emissions in the near-infrared range .
Synthesis of 3-(4-Chloro-2-Fluoro-5-Methoxyphenyl)-1-Methyl-5-Trifluoromethyl-1H-Pyrazole
This research outlines the synthesis of a pyrazole derivative, an intermediate for herbicides, from 4-chloro-2-fluoroanisole. The multi-step synthesis involves the formation of various intermediates, with the final methylation step optimized under acidic conditions to reduce byproducts. The structures of the products were confirmed by CIMS, 1HNMR, and 13CNMR, with a total yield of 63.5% .
Scientific Research Applications
Application 1: Photolysis of the Charge Transfer Complex
- Scientific Field : Chemistry
- Summary of the Application : 4-Fluoro-3-methylanisole is used in the photolysis of the charge transfer complex of tetranitromethane .
- Methods of Application or Experimental Procedures : The charge transfer complex of tetranitromethane and 4-fluoro-3-methylanisole is subjected to photolysis in dichloromethane at -20°C .
- Results or Outcomes : The photolysis yields the epimeric 1-fluoro-4-methoxy-6-methyl-6-nitro-3-trinitromethylcyclo-hexa-1,4-dienes, 1-fluoro-4-methoxy-2-methyl-r-5-nitro-c-6-trinitromethylcyclohexa-1,3-diene and 4-fluoro-5-methyl-2-trinitromethylanisole .
Application 2: Adduct Formation in Photochemical Reactions
- Scientific Field : Chemistry
- Summary of the Application : 4-Fluoro-3-methylanisole is used in the formation of adducts in photochemical reactions .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBXPBDJLUJLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177939 | |
Record name | 4-Fluoro-3-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylanisole | |
CAS RN |
2338-54-7 | |
Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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